molecular formula C14H20BrClN2O2 B5105677 2-bromo-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride

2-bromo-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride

Cat. No.: B5105677
M. Wt: 363.68 g/mol
InChI Key: MUMJUIQOBCMLQL-UHFFFAOYSA-N
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Description

2-Bromo-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride is a chemical compound with the molecular formula C14H19BrN2O2·HCl. It is used primarily in biochemical and proteomics research . This compound is known for its unique structure, which includes a bromine atom, a morpholine ring, and a benzamide group, making it a versatile molecule in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3-morpholin-4-ylpropyl)benzamide typically involves the reaction of 2-bromobenzoyl chloride with 3-(morpholin-4-yl)propylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(3-morpholin-4-ylpropyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-N-(3-morpholin-4-ylpropyl)benzamide is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-bromo-N-(3-morpholin-4-ylpropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and morpholine ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-N-(3-morpholin-4-ylpropyl)benzamide is unique due to its combination of a bromine atom, morpholine ring, and benzamide group. This structure provides a balance of reactivity and stability, making it suitable for diverse applications in research and industry .

Properties

IUPAC Name

2-bromo-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O2.ClH/c15-13-5-2-1-4-12(13)14(18)16-6-3-7-17-8-10-19-11-9-17;/h1-2,4-5H,3,6-11H2,(H,16,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMJUIQOBCMLQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CC=CC=C2Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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